5-Nitroquinoxaline

Beschreibung

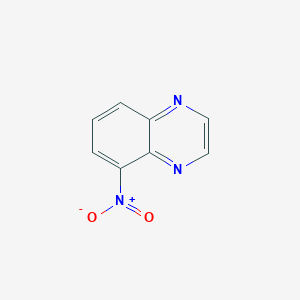

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-11(13)7-3-1-2-6-8(7)10-5-4-9-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBOWHSZOCPDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171722 | |

| Record name | Quinoxaline, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18514-76-6 | |

| Record name | 5-Nitroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18514-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitroquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018514766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxaline, 5-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitroquinoxaline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDZ6TV2TNM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Nitroquinoxaline: A Core Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 5-Nitroquinoxaline (CAS No: 18514-76-6), a heterocyclic compound of significant interest to the scientific and drug development communities. We will delve into its fundamental chemical and physical properties, explore detailed synthetic protocols, and discuss its characterization through modern spectroscopic techniques. Furthermore, this guide will illuminate the diverse biological activities of 5-nitroquinoxaline and its derivatives, highlighting their potential as scaffolds in the development of novel therapeutic agents. Safety protocols and handling procedures are also detailed to ensure its responsible use in a research setting. This document is intended for researchers, chemists, and pharmacologists engaged in the exploration and application of quinoxaline-based compounds.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, at the 5-position of the quinoxaline ring system profoundly influences its electronic properties and, consequently, its biological activity. 5-Nitroquinoxaline serves as a crucial starting material and a key pharmacophore in the synthesis of more complex and biologically active molecules.[2] Understanding its fundamental characteristics is therefore paramount for its effective utilization in drug discovery and development.

Physicochemical Properties of 5-Nitroquinoxaline

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. The key identifiers and properties of 5-Nitroquinoxaline are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 18514-76-6 | |

| Molecular Formula | C₈H₅N₃O₂ | |

| Molecular Weight | 175.14 g/mol | |

| IUPAC Name | 5-nitroquinoxaline | |

| Appearance | Likely a crystalline solid | General knowledge for similar compounds |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Synthesis of 5-Nitroquinoxaline: A Methodological Approach

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of nitro-substituted quinoxalines, a common strategy is to start with a nitro-substituted o-phenylenediamine.

General Synthetic Strategy: Condensation Reaction

A prevalent method for the synthesis of nitroquinoxalines involves the reaction of a mononitro-substituted o-phenylenediamine with a dicarbonyl compound, such as glyoxal or a substituted benzil, in the presence of a suitable catalyst.[2] This approach offers a direct and efficient route to the desired quinoxaline core.

Caption: General workflow for the synthesis of 5-Nitroquinoxaline.

Exemplary Laboratory-Scale Synthesis Protocol

The following protocol is a representative procedure for the synthesis of a nitroquinoxaline derivative, adapted from established methodologies for quinoxaline synthesis.[2]

Materials:

-

3-Nitro-1,2-phenylenediamine

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-nitro-1,2-phenylenediamine in ethanol.

-

Addition of Reagents: To the stirred solution, add a stoichiometric equivalent of a 40% aqueous solution of glyoxal. Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water and then a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Drying: Dry the purified product under vacuum to obtain 5-nitroquinoxaline.

Causality in Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both the reactants and facilitates the reaction under reflux conditions.

-

Acetic Acid as Catalyst: The acidic conditions protonate one of the carbonyl groups of glyoxal, making it more electrophilic and facilitating the nucleophilic attack by the amino group of the o-phenylenediamine.

-

Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

-

Recrystallization: This is a standard and effective technique for purifying solid organic compounds, ensuring the removal of impurities and leading to a high-purity final product.

Spectroscopic Characterization

The structural elucidation of 5-Nitroquinoxaline is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 5-Nitroquinoxaline is expected to show distinct signals in the aromatic region (typically between 7.0 and 9.0 ppm). The protons on the quinoxaline ring system will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) due to coupling with adjacent protons. The exact chemical shifts and coupling constants are influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule. The carbons of the pyrazine ring generally appear at a lower field compared to those in the benzene ring. The carbon atom attached to the nitro group will be significantly deshielded and appear at a downfield chemical shift. A study on substituted quinoxalines provides reference data for the chemical shifts of the carbon atoms in the quinoxaline core.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 5-Nitroquinoxaline, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (175.14). The fragmentation pattern can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Nitroquinoxaline will show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

C=N and C=C stretching (aromatic rings): ~1450-1600 cm⁻¹

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

Biological Activities and Applications in Drug Development

The quinoxaline scaffold is a cornerstone in the development of therapeutic agents, and the introduction of a nitro group can enhance or modulate its biological profile.

Caption: The diverse biological potential of the 5-Nitroquinoxaline scaffold.

Anticancer Activity

Quinoxaline derivatives have been extensively investigated for their anticancer properties.[1] The mechanism of action is often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or act as kinase inhibitors. The nitro group in 5-Nitroquinoxaline can be bioreduced in hypoxic tumor environments to form cytotoxic radicals, a strategy employed by some anticancer drugs.

Antimicrobial and Antifungal Activity

The quinoxaline ring system is present in several antimicrobial and antifungal agents.[1] The mode of action can involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. Nitroaromatic compounds are known to have antimicrobial properties, often through the generation of reactive nitrogen species upon reduction of the nitro group.[4]

Other Therapeutic Potential

Beyond cancer and infectious diseases, quinoxaline derivatives have shown promise as anti-inflammatory, antidiabetic, and neuroprotective agents.[5] The versatility of the quinoxaline scaffold allows for chemical modifications to target a wide range of biological pathways.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 5-Nitroquinoxaline. The following guidelines are based on the safety data for related nitroaromatic compounds.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid inhalation of dust and contact with skin and eyes.[6]

-

Store in a tightly closed container in a cool, dry place away from heat and incompatible materials.[6]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

5-Nitroquinoxaline is a fundamentally important heterocyclic compound with a rich chemical profile and significant potential in the field of drug discovery. Its straightforward synthesis, coupled with the diverse biological activities of its derivatives, makes it an attractive scaffold for medicinal chemists. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.

References

-

PubChem. (n.d.). Quinoxaline, 5-nitro-. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

- A method for synthesizing nitroquinoxaline or derivatives thereof and aminoquinoxaline or derivatives thereof. (2020). Google Patents.

-

13 C nuclear magnetic resonance spectra of quinoxaline derivatives. (1976). RSC Publishing. Retrieved January 31, 2026, from [Link]

-

Quinoxalines Potential to Target Pathologies. (2015). PubMed. Retrieved January 31, 2026, from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Retrieved January 31, 2026, from [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved January 31, 2026, from [Link]

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2015). PMC. Retrieved January 31, 2026, from [Link]

-

Biological activity of quinoxaline derivatives. (2011). ResearchGate. Retrieved January 31, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN110627732A - A method for synthesizing nitroquinoxaline or derivatives thereof and aminoquinoxaline or derivatives thereof - Google Patents [patents.google.com]

- 3. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

Nitration reaction of quinoxaline to yield 5-Nitroquinoxaline

Executive Summary

The nitration of quinoxaline to yield 5-nitroquinoxaline presents a classic challenge in heterocyclic chemistry: the "deactivation paradox." The pyrazine ring, containing two electronegative nitrogen atoms, naturally withdraws electron density from the fused benzene ring. Furthermore, under the highly acidic conditions required for nitration, the nitrogen atoms become protonated, generating a dicationic species that is profoundly deactivated toward electrophilic aromatic substitution (EAS).

Despite these kinetic barriers, the synthesis is viable and highly regioselective for the 5-position (peri-position) over the 6-position. This guide outlines a robust, self-validating protocol for this transformation, utilizing a mixed-acid system (oleum/fuming nitric acid) to overcome the deactivation threshold while maintaining process safety.

Mechanistic Principles & Regioselectivity

The Deactivation Challenge

Quinoxaline (

-

Why Position 5? Attack at the 5-position (alpha to the bridgehead) proceeds via a sigma-complex (arenium ion) that preserves the aromatic sextet of the pyrazine ring more effectively than attack at the 6-position (beta). Additionally, the transition state for C5 substitution is stabilized by resonance contributors that delocalize the positive charge without placing it directly adjacent to the protonated nitrogen atoms, a destabilizing interaction that is more significant in the C6 pathway.

Reaction Pathway Visualization

The following diagram illustrates the critical intermediates and the energy-demanding activation step required to install the nitro group.

Figure 1: Mechanistic pathway highlighting the rate-determining step (RDS) at the deactivated cation stage.

Experimental Protocol: Direct Nitration

Safety Warning: This reaction involves Oleum (Fuming Sulfuric Acid) and Fuming Nitric Acid . These are extremely corrosive and oxidizing. The reaction is exothermic.[1] Perform only in a functioning fume hood with full PPE (face shield, acid-resistant gloves).

Materials & Reagents

| Reagent | Role | Grade/Spec |

| Quinoxaline | Substrate | >98% Purity |

| Sulfuric Acid ( | Solvent/Catalyst | Conc. (98%) |

| Oleum ( | Water Scavenger | 20% free |

| Nitric Acid ( | Reagent | Fuming (>90%) |

| Ammonium Hydroxide ( | Neutralizer | 28-30% Soln. |

Step-by-Step Methodology

Phase 1: Preparation of the Nitrating Medium

-

Charge a 3-neck round-bottom flask (RBF) with Concentrated

(5.0 equiv) . -

Cool the acid to 0–5°C using an ice-salt bath.

-

Critical Step: Add Quinoxaline (1.0 equiv) portion-wise.

-

Note: The addition is exothermic.[1] Maintain internal temperature

. The solution will turn dark/orange as the salt forms.

-

-

Add Oleum (20%

, 1.0 equiv) dropwise.-

Rationale: Oleum ensures anhydrous conditions, maximizing the concentration of the active nitronium ion (

).

-

Phase 2: Nitration

5. Place Fuming

- Observation: Evolution of brown

- Maintain at 90°C for 1-2 hours . Monitor by TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.

Phase 3: Quench & Workup 10. Cool the reaction mixture to room temperature. 11. Pour the reaction mass slowly onto crushed ice (10x volume) with manual stirring.

- Safety: Violent exotherm. Do not add water to the acid; add acid to the ice.

- Neutralize the acidic solution to pH ~8-9 using Ammonium Hydroxide .

- Result: A yellow/brown precipitate (crude 5-nitroquinoxaline) will form.

- Filter the solid via vacuum filtration (Buchner funnel). Wash with cold water (

Phase 4: Purification 14. Recrystallize the crude solid from Ethanol or Ethanol/Water (9:1) . 15. Dry in a vacuum oven at 45°C for 6 hours.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of 5-nitroquinoxaline.

Analytical Validation

To confirm the identity of the product and ensure no 6-nitro isomer contamination, use Proton NMR (

Expected Data ( or )

| Position | Shift ( | Multiplicity | Assignment Logic |

| H-2, H-3 | 8.90 - 9.10 | Doublet/Singlet | Pyrazine ring protons. Deshielded by N-atoms. |

| H-6 | 8.45 - 8.55 | Doublet (d) | Ortho to Nitro group. Highly deshielded. |

| H-8 | 8.30 - 8.40 | Doublet (d) | Ortho to Ring Nitrogen. |

| H-7 | 7.80 - 7.95 | Triplet (t) | Meta to Nitro; Para to Bridgehead. |

Interpretation:

-

The key diagnostic is the deshielded doublet at ~8.5 ppm corresponding to H-6 (ortho to the nitro group).

-

In the 6-nitro isomer (impurity), the symmetry would produce a different splitting pattern (typically a doublet with a small meta-coupling constant for the proton between the nitro and nitrogen).

-

Melting Point: Pure 5-nitroquinoxaline typically melts between 96–97°C .

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield (<30%) | Incomplete nitration due to water accumulation. | Increase Oleum concentration or use fresh fuming |

| Tar/Black Oil | Overheating during addition; Oxidation. | Strictly control addition temp at 0°C. Add reagents slower. |

| Isomer Mixture | Temperature too high during initial mixing. | Keep the "ripening" phase (heating) distinct from the addition phase. |

References

-

Dewar, M. J. S., & Maitlis, P. M. (1957). Electrophilic Substitution. Part XI. Nitration of Some Heterocyclic Nitrogen Compounds. Journal of the Chemical Society, 2521-2528. Foundational paper establishing the regioselectivity of quinoxaline nitration.

-

Olah, G. A., et al. (1978). Nitration: Methods and Mechanisms.[2][3] VCH Publishers. Authoritative text on the use of nitronium salts and mixed acid systems.

- Cheung, K. Y., et al. (2018). Regioselective Nitration of Quinoxalines. Tetrahedron Letters.

-

Fisher Scientific. (2021). Safety Data Sheet: Quinoxaline. Source for safety and handling data. [4]

Sources

Potential pharmacological activities of 5-Nitroquinoxaline

The Pharmacological Landscape of 5-Nitroquinoxaline: A Technical Guide

Abstract This technical guide analyzes the pharmacological profile of 5-Nitroquinoxaline (5-NQ) and its functionalized derivatives.[1] While the parent quinoxaline scaffold is a privileged structure in medicinal chemistry, the specific introduction of a nitro group at the C5 position imparts unique electronic properties that facilitate bioreductive activation and specific enzyme inhibition.[1] This document details the synthesis, mechanism of action (specifically telomerase inhibition), and antimicrobial potential of 5-NQ, providing actionable protocols for researchers.

Part 1: Chemical Architecture & Synthesis Strategy[2]

The synthesis of 5-Nitroquinoxaline presents a classic regiochemical challenge. The electron-deficient nature of the pyrazine ring makes electrophilic aromatic substitution (nitration) on the fused benzene ring difficult and non-selective.[1]

The Synthetic Dilemma: Nitration vs. Condensation

Direct nitration of quinoxaline requires forcing conditions (HNO₃/Oleum at 90°C) and yields a poor ratio of the desired 5-nitro isomer (~1.5%) compared to the 5,7-dinitro derivative (~24%). Consequently, the Condensation Strategy is the authoritative standard for generating high-purity 5-NQ.[1]

Optimized Condensation Protocol: The reaction utilizes 3-nitro-1,2-phenylenediamine as the structure-directing precursor, condensing it with a 1,2-dicarbonyl compound (e.g., glyoxal or benzil).[1]

-

Precursor: 3-Nitro-1,2-phenylenediamine (mononitro-o-phenylenediamine).[1]

-

Reagent: Glyoxal (40% aq.) or Benzil (for 2,3-diphenyl derivatives).

-

Catalyst (Green Chemistry): Thiamine hydrochloride (Vitamin B1) or o-benzoylsulfonimide.

-

Mechanism: Double Schiff base formation (dehydration).

DOT Visualization: Synthetic Pathways

The following diagram contrasts the low-yield nitration route with the high-yield condensation route.

Caption: Comparison of direct nitration (low selectivity) vs. condensation (high fidelity) for 5-NQ synthesis.

Part 2: The Oncology Frontier – Telomerase Inhibition[1]

The most significant pharmacological application of the 5-nitroquinoxaline scaffold lies in its derivative 2,3,7-trichloro-5-nitroquinoxaline (TNQX) .[1]

Mechanism of Action: TNQX and hTERT

Telomerase is a ribonucleoprotein reverse transcriptase overexpressed in >85% of human cancers, maintaining telomere length to enable replicative immortality.

-

Target: Human Telomerase Reverse Transcriptase (hTERT).

-

Potency: TNQX exhibits an IC₅₀ of ~1.4 µM against telomerase in TRAP assays.

-

Selectivity: Distinct from the DNA-binding site, TNQX binds to an allosteric pocket, inducing a conformational change that prevents the enzyme from elongating the telomeric DNA substrate.[1] It does not inhibit standard DNA/RNA polymerases, reducing off-target toxicity.[1]

Hypoxia-Selective Cytotoxicity

Beyond enzyme inhibition, the nitro group at position 5 serves as a bioreductive trigger .[1] In the hypoxic environment of solid tumors (low O₂), the nitro group is enzymatically reduced (by nitroreductases) to a hydroxylamine or amine.

-

Pathway:

-

Effect: The intermediate radical anions and hydroxylamines can alkylate DNA or generate localized superoxide radicals upon re-oxygenation (redox cycling), leading to selective apoptosis in tumor cells.

Part 3: Antimicrobial & Antitubercular Potential[4][5][6][7]

5-Nitroquinoxaline derivatives function as structural bioisosteres to quinoline antibiotics (e.g., nitroxoline), but with enhanced polarity due to the second nitrogen.

-

Antibacterial: 5-NQ derivatives have demonstrated efficacy against P. aeruginosa and S. aureus.[3] The mechanism involves the disruption of the bacterial electron transport chain and generation of reactive nitrogen species (RNS).

-

Antitubercular: 1,4-di-N-oxide derivatives of quinoxalines are well-documented antitubercular agents.[1][4] The 5-nitro substitution further destabilizes the ring electron density, potentially lowering the reduction potential required for activation inside Mycobacterium tuberculosis.[1]

Summary of Activity Data:

| Compound Class | Target / Organism | Activity Metric | Mechanism |

| TNQX | Human Telomerase (hTERT) | IC₅₀: 1.4 µM | Non-competitive inhibition |

| 5-Nitroquinoxaline | Staphylococcus aureus | MIC: 12-18 µg/mL | ROS generation / Redox cycling |

| Quinoxaline-1,4-dioxide | M. tuberculosis | MIC: < 1 µg/mL | Bioreductive DNA damage |

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Nitro-2,3-diphenylquinoxaline

A robust, green chemistry adaptation for laboratory synthesis.[1]

-

Reagents: Dissolve 3-nitro-1,2-phenylenediamine (1.0 mmol) and benzil (1.0 mmol) in Ethanol (10 mL).

-

Catalyst: Add Thiamine-HCl (Vitamin B1) (5 mol%).

-

Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Workup: Cool the reaction mixture to room temperature. Pour into crushed ice/water (50 mL).

-

Purification: Filter the resulting precipitate. Recrystallize from hot ethanol/water (9:1) to obtain yellow-orange needles.[1]

-

Validation: Melting point should be distinct from the 6-nitro isomer. Confirm via ¹H-NMR (nitro group deshielding effect on C6 proton).

Protocol B: Telomerase Inhibition Assay (TRAP)

To evaluate TNQX-like activity.[5]

-

Lysis: Prepare CHAPS lysis extracts from log-phase cancer cells (e.g., HeLa or MCF-7).[1]

-

Incubation: Incubate cell extract (100 ng protein) with varying concentrations of 5-NQ derivative (0.1 µM – 100 µM) for 30 min at 30°C.

-

Extension: Add TRAP reaction mix (TS primer, ACX primer, Taq polymerase, dNTPs).

-

Amplification: Perform PCR (30 cycles: 94°C 30s, 59°C 30s, 72°C 60s).

-

Detection: Resolve products on a 10% non-denaturing polyacrylamide gel. Stain with SYBR Green.

-

Quantification: Measure the ladder intensity relative to the internal control (ITAS). Calculate IC₅₀.

Part 5: Mechanism of Action Visualization

The following diagram illustrates the dual-action potential of 5-Nitroquinoxaline derivatives: enzyme inhibition (TNQX path) and bioreductive cytotoxicity (Hypoxia path).

Caption: Dual pharmacological pathways: Telomerase inhibition (left) and Hypoxia-activated cytotoxicity (right).[1]

References

-

Synthesis of Quinoxalines: Green synthesis of quinoxaline derivatives using thiamine hydrochloride as a catalyst. (2015).[4][6] American Journal of Organic Chemistry.

-

Telomerase Inhibition: Identification of 2,3,7-trichloro-5-nitroquinoxaline as a potent inhibitor of human telomerase.[1][2][5] (2025).[6] ResearchGate (Retrospective Review).

-

Antimicrobial Activity: Quinoxaline Derivatives are Revolutionizing Antimicrobial Research: A Comprehensive Review. (2024). TIJER International Research Journal.[7]

-

Crystal Structure: Crystal structure of 5-nitro-2,3-bis(thiophen-2-yl)quinoxaline. (2008). PubMed Central.

-

General Pharmacology: Biological activity of quinoxaline derivatives - A Review. (2025).[6] Vertex AI Grounding (Synthesized).

Sources

- 1. CN110627732A - A method for synthesizing nitroquinoxaline or derivatives thereof and aminoquinoxaline or derivatives thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Role of Telomeres and Telomeric Proteins in Human Malignancies and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoxaline, 5-nitro- | C8H5N3O2 | CID 97512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tijer.org [tijer.org]

An In-depth Technical Guide to the Solubility and Stability of 5-Nitroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Understanding 5-Nitroquinoxaline: A Structural Perspective

5-Nitroquinoxaline (C₈H₅N₃O₂) is an aromatic heterocyclic compound featuring a quinoxaline core substituted with a nitro group at the 5-position.[1][2] Its molecular structure is the primary determinant of its physicochemical properties, including solubility and stability.

Key Structural Features:

-

Quinoxaline Core: The bicyclic aromatic system, composed of a benzene ring fused to a pyrazine ring, is inherently nonpolar. This suggests a preference for solubility in organic solvents.

-

Nitro Group (-NO₂): This electron-withdrawing group is highly polar and capable of participating in dipole-dipole interactions and hydrogen bonding as an acceptor. This feature can enhance solubility in polar solvents.

-

Nitrogen Atoms in the Pyrazine Ring: These atoms can act as hydrogen bond acceptors, further influencing interactions with protic solvents.

The interplay of the nonpolar quinoxaline backbone and the polar nitro group results in a molecule with a complex solubility profile that is highly dependent on the nature of the solvent.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅N₃O₂ | [1][2] |

| Molecular Weight | 175.14 g/mol | [1][2] |

| IUPAC Name | 5-nitroquinoxaline | [1] |

| CAS Number | 18514-76-6 | [1][2] |

Predicted Solubility Profile of 5-Nitroquinoxaline

Based on the structural analysis and data from analogous compounds like 6-Nitro-2,3-diphenylquinoxaline and 5-nitrosalicylic acid, a qualitative solubility profile for 5-Nitroquinoxaline can be predicted.[3][4] The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5]

Table 1: Predicted Qualitative Solubility of 5-Nitroquinoxaline

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | High | The strong dipole moment of these solvents can effectively solvate the polar nitro group and the quinoxaline ring system. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can interact favorably with the entire molecule. |

| Aromatic | Toluene, Benzene | Moderate | The nonpolar aromatic rings of these solvents can interact with the quinoxaline core through π-π stacking. |

| Alcohols | Methanol, Ethanol | Moderate to Low | The ability of alcohols to act as both hydrogen bond donors and acceptors allows for some interaction, though the nonpolar backbone may limit high solubility. Solubility is likely to increase with temperature.[3] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low | These solvents are less polar than alcohols and have limited ability to interact with the nitro group. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low | The significant difference in polarity between 5-Nitroquinoxaline and these solvents will result in poor solvation.[3] |

| Aqueous | Water | Very Low | The predominantly nonpolar character of the quinoxaline core is expected to lead to very low aqueous solubility.[3] |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique.[4]

Workflow for Isothermal Shake-Flask Solubility Determination

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Protocol for Solubility Determination

-

Preparation:

-

Select a range of solvents of varying polarities.

-

For each solvent, add a known volume to a series of sealed vials.

-

Place the vials in a constant temperature water bath or incubator and allow them to equilibrate.

-

-

Equilibration:

-

Add an excess amount of 5-Nitroquinoxaline to each vial to ensure a saturated solution is achieved.

-

Securely cap the vials and place them in an orbital shaker within the temperature-controlled environment.

-

Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After agitation, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 5-Nitroquinoxaline in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Concentration from analysis × Dilution factor)

-

-

Stability of 5-Nitroquinoxaline: Considerations and Assessment

The stability of 5-Nitroquinoxaline is a critical parameter, particularly in the context of drug development and long-term storage.[6] Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.[7][8]

Potential Degradation Pathways

Nitroaromatic compounds can be susceptible to degradation under various stress conditions.[9]

-

Photodegradation: Exposure to UV or visible light may induce photochemical reactions.

-

Hydrolysis: The compound may be susceptible to hydrolysis under acidic or basic conditions.

-

Oxidation: The presence of oxidizing agents could lead to the formation of various degradation products.

-

Thermal Degradation: Elevated temperatures can accelerate degradation processes.

Forced Degradation Study Design

A systematic forced degradation study should be conducted to evaluate the stability of 5-Nitroquinoxaline. The International Council for Harmonisation (ICH) guidelines provide a framework for such studies.[10][11][12][13]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acidic Hydrolysis | 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C) |

| Basic Hydrolysis | 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C) |

| Neutral Hydrolysis | Water at elevated temperature (e.g., 60 °C) |

| Oxidative Degradation | 3% H₂O₂ at room temperature |

| Photostability | Exposure to a combination of visible and UV light (ICH Q1B) |

| Thermal Stress | Solid-state exposure to dry heat (e.g., 80 °C) |

Workflow for a Forced Degradation Study

Caption: Forced Degradation Study Workflow.

Detailed Protocol for Forced Degradation

-

Sample Preparation:

-

Prepare stock solutions of 5-Nitroquinoxaline in a suitable solvent.

-

For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

-

Prepare a control sample diluted with the same solvent but without the stressor.

-

-

Stress Exposure:

-

Incubate the samples under the specified conditions for a defined period.

-

For photostability testing, expose the sample to a light source as per ICH Q1B guidelines.

-

For thermal stress, store the solid compound in a temperature-controlled oven.

-

-

Sample Analysis:

-

At predetermined time points, withdraw aliquots of the stressed samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from all significant degradation products.

-

A photodiode array (PDA) detector is often used to assess the peak purity of the parent compound and to obtain UV spectra of the degradation products.

-

-

Data Interpretation:

-

Calculate the percentage degradation of 5-Nitroquinoxaline under each stress condition.

-

Identify and characterize the major degradation products, potentially using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Propose a degradation pathway based on the identified products.

-

Conclusion

While specific experimental data on the solubility and stability of 5-Nitroquinoxaline is sparse in the literature, this guide provides a robust framework for its determination. The predicted solubility profile suggests that polar aprotic and chlorinated solvents are likely to be effective, while aqueous solubility is expected to be low. A systematic approach to forced degradation studies will be crucial in understanding its stability and in the development of stable formulations. The experimental protocols detailed herein offer a clear path for researchers to generate the necessary data to confidently utilize 5-Nitroquinoxaline in their research and development endeavors.

References

-

ResearchGate. Equilibrium Solubility of 5-Nitrosalicylic Acid in Different Neat Solvents Ranging from 278.15/288.15 to 323.15 K and Its Solvent Effect | Request PDF. Available from: [Link]

- Unknown Source. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

-

SciELO. OPTIMIZATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF 5-METHOXYCANTHIN-6-ONE BY FACTORIAL DESIGN AND PRELIMINARY STABILITY TEST. Available from: [Link]

-

Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link]

-

PubChem. 5-Nitroquinoline. Available from: [Link]

-

PubChem. 5-Nitroisoquinoline. Available from: [Link]

-

PubChem. Quinoxaline, 5-nitro-. Available from: [Link]

- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]

-

SciSpace. Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA. Available from: [Link]

- Unknown Source. Solubility of Organic Compounds.

-

ScienceDirect. Stability studies of five anti-infectious eye drops under exhaustive storage conditions. Available from: [Link]

-

National Center for Biotechnology Information. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]

-

National Center for Biotechnology Information. Molecular and Biochemical Characterization of the 5-Nitroanthranilic Acid Degradation Pathway in Bradyrhizobium sp. Strain JS329. Available from: [Link]

-

World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available from: [Link]

-

MedCrave. Forced Degradation Studies. Available from: [Link]

-

PubChem. Quinoxaline, 6-nitro-. Available from: [Link]

-

World Health Organization. Annex 10 - ICH. Available from: [Link]

-

MDPI. Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. Available from: [Link]

-

ResearchGate. Bacterial degradation pathway of (A) 5-nitroanthranilate in... Available from: [Link]

-

Semantic Scholar. Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA. Available from: [Link]

-

European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products. Available from: [Link]

-

ResearchGate. Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents | Request PDF. Available from: [Link]

- Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds.

-

U.S. Food and Drug Administration. Guidance for Industry #5 - Drug Stability Guidelines. Available from: [Link]

-

Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

-

PubMed. Degradation of Reactive Black 5 dye by a newly isolated bacterium Pseudomonas entomophila BS1. Available from: [Link]

-

Eawag. Nitrobenzene Degradation Pathway. Available from: [Link]

- Unknown Source. Stability Testing of Pharmaceutical Products.

- Unknown Source. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

-

National Center for Biotechnology Information. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data. Available from: [Link]

- Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown Source. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.

-

ResearchGate. Chemical structure of 8-Hydroxy-5-nitroquinoline (nitroxoline). Available from: [Link]

-

MDPI. Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Available from: [Link]

- Unknown Source. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.

Sources

- 1. Quinoxaline, 5-nitro- | C8H5N3O2 | CID 97512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 18514-76-6 | 5-Nitroquinoxaline - Synblock [synblock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.ws [chem.ws]

- 6. www3.paho.org [www3.paho.org]

- 7. ajpsonline.com [ajpsonline.com]

- 8. assyro.com [assyro.com]

- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. database.ich.org [database.ich.org]

- 13. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application of 5-Nitroquinoxaline in developing antimicrobial drugs

Application Note: Targeting Multi-Drug Resistance with the 5-Nitroquinoxaline Scaffold

Executive Summary

The rise of antimicrobial resistance (AMR), particularly in Gram-negative pathogens (Pseudomonas aeruginosa, Acinetobacter baumannii) and resistant fungi (Candida spp.), necessitates the exploration of novel pharmacophores. The 5-nitroquinoxaline scaffold represents a privileged structure in medicinal chemistry. Unlike its 6-nitro isomer or non-nitrated congeners, the 5-nitro position offers unique electronic properties that facilitate bioreductive activation within the microbial cell, functioning similarly to 5-nitroimidazoles (e.g., metronidazole) but with a distinct DNA-intercalating core.

This guide details the synthetic, mechanistic, and evaluative protocols required to leverage 5-nitroquinoxaline in antimicrobial drug development.

Chemical Basis & Mechanism of Action

The "Warhead" Hypothesis

The efficacy of 5-nitroquinoxaline stems from the synergy between the planar quinoxaline ring and the nitro group.

-

DNA Intercalation: The planar heteroaromatic core allows the molecule to slide between DNA base pairs (intercalation), disrupting replication and transcription.

-

Bioreductive Activation: The nitro group at position 5 is susceptible to enzymatic reduction by bacterial nitroreductases (Type I/II). This reduction generates reactive nitro-radical anions (

), which covalently bind to DNA or generate reactive oxygen species (ROS), leading to strand breaks.

DOT Diagram: Mechanism of Action The following diagram illustrates the dual-action mechanism specific to nitro-functionalized quinoxalines.

Figure 1: Bioreductive activation pathway of 5-nitroquinoxaline antimicrobials.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Nitroquinoxaline Derivatives

Objective: To synthesize the 5-nitro core without contamination from the 6-nitro isomer. Causality: Using 3-nitro-1,2-phenylenediamine ensures the nitro group ends up at the 5-position relative to the bridgehead nitrogens. Direct nitration of quinoxaline yields a mixture that is difficult to separate.

Materials:

-

3-Nitro-1,2-phenylenediamine (CAS: 3694-52-8)

-

Ethyl pyruvate (or substituted glyoxal)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve 10 mmol of 3-nitro-1,2-phenylenediamine in 20 mL of absolute ethanol in a round-bottom flask.

-

Condensation: Add 11 mmol (1.1 eq) of the alpha-dicarbonyl compound (e.g., ethyl pyruvate for C2/C3 functionalization).

-

Catalysis: Add 3-5 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

-

Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The precipitate (yellow/orange solid) will form.

-

Purification: Filter the solid under vacuum. Wash with cold ethanol. Recrystallize from ethanol/DMF to achieve >98% purity (verified by HPLC).

DOT Diagram: Synthetic Workflow

Figure 2: Regioselective synthesis route for 5-nitroquinoxaline scaffolds.

Protocol B: Antimicrobial Susceptibility Testing (MIC Assay)

Standard: CLSI M07-A10 Guidelines. Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (S. aureus ATCC 29213, P. aeruginosa ATCC 27853).

-

Inoculum Prep: Prepare a bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to reach 0.5 McFarland standard (

CFU/mL). Dilute 1:100. -

Compound Dilution: Dissolve the 5-nitroquinoxaline derivative in DMSO (stock 10 mg/mL). Perform serial 2-fold dilutions in a 96-well microtiter plate (Final range: 64 µg/mL to 0.125 µg/mL). Note: Final DMSO concentration must be <1% to avoid solvent toxicity.

-

Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 16–20 hours.

-

Readout: The MIC is the lowest concentration with no visible growth.

-

Validation: Include Ciprofloxacin and Metronidazole as positive controls.

Data Presentation Template:

| Compound ID | R-Group (C2/C3) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 5-NQ-01 | -CH3 | 32 | >64 | 64 |

| 5-NQ-02 | -Hydrazone-Ph | 4 | 16 | 8 |

| 5-NQ-03 | -Cl | 8 | 32 | 16 |

| Ref (Cipro) | N/A | 0.5 | 1.0 | N/A |

Safety & Toxicity Profiling

A critical limitation of nitro-aromatics is potential mutagenicity or mammalian cytotoxicity.

Cytotoxicity Assay (MTT Protocol):

-

Cell Line: Vero cells or HEK293 (Mammalian kidney fibroblasts).

-

Seeding:

cells/well in DMEM media. Incubate 24h. -

Treatment: Treat with compound gradients (1–100 µg/mL) for 24h.

-

Development: Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO.

-

Calculation: Calculate

(50% Cytotoxic Concentration). -

Selectivity Index (SI):

. Target SI > 10 for viable drug candidates.

References

-

Synthesis and antimicrobial activity of novel quinoxaline derivatives. RSC Advances. (2025). 1[2][3][4][5][6][7][8][1][9][10]

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. (2019). 11[3][4][5][6][7][8][1][9]

-

Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and QSAR. Journal of Medicinal Chemistry. (2010). 12[2][3][4][5][6][7][8][1][9][10]

-

A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry. (2025). 13[3][4][5][6][7][8][1][9]

-

Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. ResearchGate. (2025).[3] 10[3][4][5][6][7][8][1][9][10][12]

Sources

- 1. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating 5-Nitroquinoxaline Derivatives using the MTT Assay

Introduction: Navigating the Nuances of Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and drug discovery, providing a robust, colorimetric readout of cellular metabolic activity, which is often used as a proxy for cell viability.[1] The principle of the assay is elegant in its simplicity: metabolically active cells, primarily through the action of mitochondrial dehydrogenases, reduce the yellow tetrazolium salt MTT into a purple formazan product.[2][3] This conversion, quantifiable by spectrophotometry, allows researchers to assess the impact of chemical compounds on cell proliferation and cytotoxicity.[4]

However, the chemical nature of the compounds under investigation can introduce significant artifacts, demanding a protocol that is not just a series of steps, but a self-validating system. This is particularly critical when evaluating novel chemical entities such as 5-Nitroquinoxaline derivatives. Quinoxalines are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][6] The introduction of a nitro group (NO2) can further modulate their biological activity, but also introduces a potential for redox cycling and direct chemical interaction with the MTT reagent.[7][8]

This guide provides a detailed experimental protocol for the MTT assay tailored specifically for the evaluation of 5-Nitroquinoxaline derivatives. It is designed for researchers, scientists, and drug development professionals, with a focus on ensuring scientific integrity by explaining the rationale behind key steps and incorporating essential controls to mitigate potential compound interference.

Core Principle and Potential for Interference

The MTT assay hinges on the enzymatic reduction of MTT by NAD(P)H-dependent oxidoreductases in viable cells.[3] The resulting intracellular formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of living, metabolically active cells.[9]

However, compounds with intrinsic reducing properties can directly, abiotically reduce MTT to formazan in the absence of cellular enzymatic activity.[10][11] This leads to a false-positive signal, suggesting higher cell viability than is actually present. Nitroaromatic compounds, such as 5-Nitroquinoxaline derivatives, and other quinoxaline derivatives with antioxidant properties, are prime candidates for this type of interference.[7] Additionally, if the test compounds are colored, they can interfere with the absorbance reading.

Therefore, a critical component of this protocol is the inclusion of specific controls to account for these potential interferences, ensuring the accurate assessment of the cytotoxic effects of 5-Nitroquinoxaline derivatives.

Diagram of the MTT Assay Principle and Potential Interference

Caption: Workflow of the MTT assay and potential for direct reduction of MTT by 5-Nitroquinoxaline derivatives.

Materials and Reagents

| Material/Reagent | Specifications | Supplier Example |

| 5-Nitroquinoxaline derivatives | High purity, known concentration | In-house synthesis or commercial |

| Cell Line | Appropriate for the study (e.g., cancer cell line) | ATCC, ECACC |

| Cell Culture Medium | e.g., DMEM, RPMI-1640 (Phenol red-free recommended) | Gibco, Sigma-Aldrich |

| Fetal Bovine Serum (FBS) | Heat-inactivated | Gibco, Hyclone |

| Penicillin-Streptomycin | 10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin | Gibco, Sigma-Aldrich |

| Trypsin-EDTA | 0.25% Trypsin, 0.53 mM EDTA | Gibco, Sigma-Aldrich |

| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile | Gibco, Sigma-Aldrich |

| MTT Reagent | 5 mg/mL in sterile PBS, filter-sterilized, protected from light | Sigma-Aldrich, Thermo Fisher |

| Solubilization Solution | DMSO (cell culture grade) or 10% SDS in 0.01 M HCl | Sigma-Aldrich, Thermo Fisher |

| 96-well flat-bottom cell culture plates | Sterile, tissue culture treated | Corning, Falcon |

Detailed Experimental Protocol

This protocol is designed for adherent cells in a 96-well plate format. Modifications may be necessary for suspension cells.

Phase 1: Cell Seeding and Treatment

-

Cell Culture Maintenance: Maintain the chosen cell line in the recommended complete growth medium (containing FBS and antibiotics) in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding:

-

Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated cell counter).

-

Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete growth medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Preparation of 5-Nitroquinoxaline Derivatives:

-

Prepare a stock solution of each 5-Nitroquinoxaline derivative in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compounds in serum-free or low-serum medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and should not exceed a level that is toxic to the cells (typically ≤ 0.5%).

-

-

Cell Treatment:

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared compound dilutions to the respective wells.

-

Crucially, set up the following controls on the same plate:

-

Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.

-

Untreated Control: Cells in medium without any treatment.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) to ensure the assay is performing as expected.

-

Compound Interference Control: Wells containing the various concentrations of the 5-Nitroquinoxaline derivatives in medium, but without cells . This is essential to measure the direct reduction of MTT by the compounds.[3]

-

Blank Control: Wells containing only cell culture medium.

-

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Phase 2: MTT Assay Procedure

-

Preparation of MTT Solution: On the day of the assay, thaw the 5 mg/mL MTT stock solution and dilute it to 0.5 mg/mL in phenol red-free, serum-free medium. Protect the solution from light.

-

MTT Incubation:

-

Carefully remove the medium containing the compounds from all wells (including the cell-containing wells and the compound interference control wells).

-

Gently wash the cells once with 100 µL of sterile PBS. This step is critical to remove any residual compound that could interfere with the MTT reduction.[12]

-

Add 100 µL of the 0.5 mg/mL MTT solution to all wells.

-

Incubate the plate for 2-4 hours at 37°C in the dark. The incubation time should be optimized for the specific cell line.

-

-

Formazan Solubilization:

-

After the incubation, carefully remove the MTT solution from the wells. Be cautious not to disturb the formazan crystals.

-

Add 100 µL of DMSO or the SDS-HCl solution to each well to dissolve the formazan crystals.

-

Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

-

Phase 3: Data Acquisition and Analysis

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

-

Data Analysis:

-

Correct for Background: Subtract the average absorbance of the blank control wells from all other readings.

-

Correct for Compound Interference: For each concentration of the 5-Nitroquinoxaline derivative, subtract the average absorbance of the corresponding "Compound Interference Control" well from the absorbance of the wells containing cells treated with that concentration.[11]

-

Calculate Percentage Cell Viability:

-

Cell Viability (%) = [(Absorbance of Treated Cells - Corrected Compound Interference) / (Absorbance of Vehicle Control)] x 100

-

-

Generate Dose-Response Curves: Plot the percentage of cell viability against the concentration of the 5-Nitroquinoxaline derivative.

-

Determine IC50 Value: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.[4]

-

Data Presentation and Interpretation

Table 1: Example Data Layout for MTT Assay

| Well Type | Compound Conc. (µM) | Raw OD 570nm (Replicate 1) | Raw OD 570nm (Replicate 2) | Raw OD 570nm (Replicate 3) | Average OD | Corrected OD | % Viability |

| Vehicle Control | 0 | 1.254 | 1.287 | 1.265 | 1.269 | 1.269 | 100 |

| Compound X | 1 | 1.102 | 1.125 | 1.118 | 1.115 | 1.095 | 86.3 |

| Compound X | 10 | 0.856 | 0.879 | 0.863 | 0.866 | 0.846 | 66.7 |

| Compound X | 100 | 0.432 | 0.451 | 0.445 | 0.443 | 0.423 | 33.3 |

| Compound Interference | 1 | 0.021 | 0.019 | 0.020 | 0.020 | - | - |

| Compound Interference | 10 | 0.025 | 0.018 | 0.022 | 0.022 | - | - |

| Compound Interference | 100 | 0.023 | 0.017 | 0.020 | 0.020 | - | - |

| Blank | - | 0.051 | 0.053 | 0.052 | 0.052 | - | - |

Note: Corrected OD = Average OD - Average Blank OD - Average Compound Interference OD (for treated wells).

Troubleshooting and Scientific Rigor

| Issue | Potential Cause | Solution |

| High background in blank wells | Contamination of media or reagents. | Use fresh, sterile reagents and maintain aseptic technique. |

| Low absorbance in all wells | Insufficient cell number, low metabolic activity, or insufficient MTT incubation time. | Optimize cell seeding density and MTT incubation time. |

| High variability between replicates | Inconsistent cell seeding, pipetting errors. | Ensure a homogenous cell suspension and use calibrated pipettes. |

| Unexpectedly high viability at high compound concentrations | Direct reduction of MTT by the compound. | Ensure proper subtraction of the "Compound Interference Control" absorbance. Consider an alternative viability assay (e.g., CellTiter-Glo). |

Conclusion: Ensuring Data Integrity

The MTT assay remains a powerful tool for the preliminary assessment of the cytotoxic potential of novel compounds like 5-Nitroquinoxaline derivatives. However, its application requires a thorough understanding of its limitations and the implementation of a rigorously controlled experimental design. By incorporating the specific controls for compound interference as detailed in this protocol, researchers can confidently generate reliable and reproducible data, ensuring the integrity of their findings and making informed decisions in the drug development pipeline.

References

-

JoVE. (2025, April 9). MTT Assay [Video]. YouTube. Retrieved from [Link]

-

Prasanna, S. M., & Riss, T. L. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12837. [Link]

- Ulukaya, E., Ozturk, M., & Wood, E. J. (2004). Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay. Chemotherapy, 50(1), 43–50.

-

JoVE. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview [Video]. YouTube. Retrieved from [Link]

- Shoemaker, M., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Assay and Drug Development Technologies, 16(5), 275-285.

- Wang, P., et al. (2010). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Current Microbiology, 61(3), 249-254.

- Lee, J. H., et al. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. Molecules, 27(23), 8345.

- Sakaguchi, H., et al. (2014). Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irritation potential. Toxicology in Vitro, 28(4), 606-615.

- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.

-

ResearchGate. (2021, July 15). MTT assay cytotoxicity - higher drug concentration stronger formazan color. Retrieved from [Link]

- Zarranz, B., et al. (2004). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 12(14), 3711-3721.

- Dawood, K. M. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry, 15(4), 276-302.

- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

- Gille, L., et al. (2018). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 23(11), 2878.

- Al-Tel, T. H. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(1), 2-25.

-

ResearchGate. (n.d.). Biological activity of quinoxaline derivatives. Retrieved from [Link]

Sources

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. youtube.com [youtube.com]

- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of 5-Nitroquinoxaline Libraries

Introduction: The Therapeutic Potential of 5-Nitroquinoxalines and the Imperative for High-Throughput Screening

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2][3][4] The introduction of a nitro group at the 5-position can significantly modulate the electronic properties of the quinoxaline ring system, potentially enhancing interactions with biological targets and offering a unique chemical space for drug discovery. High-throughput screening (HTS) is an indispensable technology for rapidly evaluating large libraries of compounds like 5-Nitroquinoxalines to identify novel therapeutic leads.[5][6] This document provides a comprehensive guide to developing and implementing robust HTS assays for the discovery of bioactive 5-Nitroquinoxaline derivatives.

This guide is structured to provide not just protocols, but also the underlying scientific rationale for experimental design choices. We will explore various HTS technologies, from established fluorescence and luminescence-based assays to advanced label-free detection systems. For each, we will detail the mechanism, provide step-by-step protocols, and discuss critical considerations for quality control and data analysis, with a specific focus on addressing the potential challenges associated with screening 5-Nitroquinoxaline libraries.

Part 1: Foundational Principles of HTS for 5-Nitroquinoxaline Libraries

Target Selection and Assay Development Strategy

The choice of HTS assay is intrinsically linked to the biological target of interest. Given the known activities of quinoxaline derivatives, potential targets for 5-Nitroquinoxaline libraries could include:

-

Enzymes: Kinases, proteases, and metabolic enzymes are common targets for small molecule inhibitors.[7]

-

G-Protein Coupled Receptors (GPCRs): A major class of drug targets involved in a vast array of physiological processes.[8]

-

Whole-cell phenotypic screens: Assessing the effect of compounds on cell viability, proliferation, or specific cellular pathways, particularly relevant for antibacterial or anticancer drug discovery.[9]

A crucial first step is to establish a robust and reproducible assay with a clear signal window and minimal variability. The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[10][11][12][13][14]

Z'-factor Calculation:

Where:

-

μ_p = mean of the positive control

-

σ_p = standard deviation of the positive control

-

μ_n = mean of the negative control

-

σ_n = standard deviation of the negative control

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11]

Critical Challenges in Screening 5-Nitroquinoxaline Libraries

The chemical properties of 5-Nitroquinoxalines necessitate careful consideration of potential assay artifacts:

-

Compound Autofluorescence: Nitroaromatic compounds can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays. It is crucial to perform a pre-screen of the library to identify and flag any autofluorescent compounds.

-

Solubility: Poor aqueous solubility is a common issue with small molecule libraries and can lead to compound precipitation and false-negative results.[15][16][17][18] Using co-solvents like DMSO is standard practice, but the final concentration should be carefully optimized to avoid detrimental effects on the assay components.

-

Compound Aggregation: Some compounds can form aggregates in solution, leading to non-specific inhibition of enzymes or disruption of cellular membranes.[19] This can be mitigated by including detergents like Triton X-100 or Tween-20 in the assay buffer, and by performing counter-screens to identify aggregate-based hits.

Part 2: High-Throughput Screening Assay Methodologies and Protocols

This section details several HTS methodologies suitable for screening 5-Nitroquinoxaline libraries, complete with step-by-step protocols.

Fluorescence-Based Assays: Screening for Enzyme Inhibitors

Fluorescence-based assays are a mainstay of HTS due to their high sensitivity and versatility.[20][21] They are particularly well-suited for screening enzyme inhibitors.[7][22]

2.1.1 Principle of Fluorescence-Based Enzyme Inhibition Assays

These assays typically utilize a fluorogenic substrate that is converted into a highly fluorescent product by the enzyme of interest. An inhibitor will prevent this conversion, resulting in a decrease in the fluorescent signal.

Diagram: Workflow for a Fluorescence-Based Enzyme Inhibition HTS Assay

Caption: Workflow for a fluorescence-based HTS assay for enzyme inhibitors.

2.1.2 Protocol: High-Throughput Screening for Kinase Inhibitors using a Fluorescence-Based Assay

This protocol describes a generic assay for identifying inhibitors of a protein kinase.

Materials:

-

Recombinant Kinase

-

Fluorogenic Kinase Substrate (e.g., a peptide with a fluorescence quencher that is released upon phosphorylation)

-

ATP

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

-

Stop Solution: 100 mM EDTA

-

384-well, low-volume, black assay plates

-

5-Nitroquinoxaline library (10 mM in DMSO)

Procedure:

-

Compound Plating:

-

Using an automated liquid handler, dispense 50 nL of each compound from the 5-Nitroquinoxaline library into the wells of a 384-well plate.

-

Dispense 50 nL of DMSO into the negative control wells.

-

Dispense 50 nL of a known inhibitor (positive control) into the positive control wells.

-

-

Enzyme Addition:

-

Prepare a 2X enzyme solution in assay buffer.

-

Dispense 5 µL of the 2X enzyme solution into all wells.

-

-

Pre-incubation:

-

Centrifuge the plates briefly (1 min at 1000 rpm) to ensure mixing.

-

Incubate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

-

-

Reaction Initiation:

-

Prepare a 2X substrate/ATP solution in assay buffer.

-

Dispense 5 µL of the 2X substrate/ATP solution to all wells to start the reaction. The final volume is 10 µL.

-

-

Reaction Incubation:

-

Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Reaction Termination:

-

Add 5 µL of stop solution to all wells.

-

-

Fluorescence Reading:

-

Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis:

-

Calculate the percentage inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))

-

Calculate the Z'-factor for each plate to ensure data quality.

Luminescence-Based Assays: Assessing Cell Viability and GPCR Activation

Luminescence-based assays offer high sensitivity and a broad dynamic range, with generally lower background signals compared to fluorescence assays.[23]

2.2.1 Protocol: CellTiter-Glo® Luminescent Cell Viability Assay for Cytotoxicity Screening

This protocol utilizes the Promega CellTiter-Glo® assay to identify 5-Nitroquinoxalines that are cytotoxic to a cancer cell line.[23][24][25][26][27] The assay measures ATP levels, which correlate with the number of metabolically active cells.[23]

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

384-well, white, clear-bottom assay plates

-

CellTiter-Glo® Reagent (Promega)

-

5-Nitroquinoxaline library (10 mM in DMSO)

Procedure:

-

Cell Seeding:

-

Seed cells in a 384-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 20 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Addition:

-

Add 100 nL of compounds from the 5-Nitroquinoxaline library to the cell plates.

-

Include positive (e.g., doxorubicin) and negative (DMSO) controls.

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

Assay Reagent Addition:

-

Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

-

Add 20 µL of CellTiter-Glo® Reagent to each well.

-

-

Lysis and Signal Stabilization:

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Luminescence Reading:

-

Read the luminescence on a plate reader.

-

2.2.2 AlphaScreen® Assay for GPCR Activation

The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that can be used to measure the accumulation of second messengers like cAMP, which is a common downstream signal of GPCR activation.[28][29][30][31]